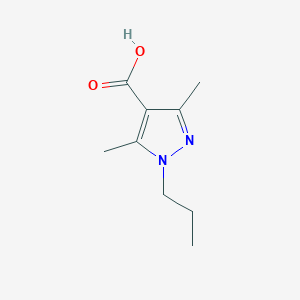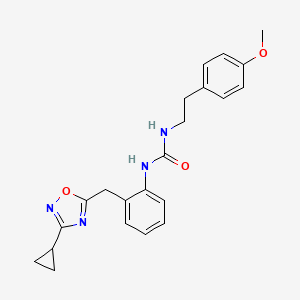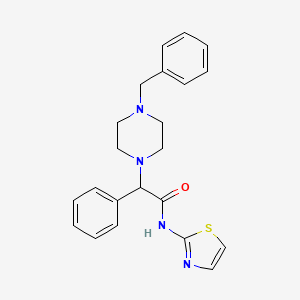
3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole Carboxylic Acid and Derivatives : Pyrazole carboxylic acid derivatives are highlighted for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This mini-review provides an overview of the synthesis of these derivatives and their biological applications, presenting a guide for scientists in medicinal chemistry (Cetin, 2020).
Heterocycles in Drug Discovery
Synthesis of Pyrazole Heterocycles : Pyrazole moiety plays a crucial role in many biologically active compounds, serving as an interesting template for combinatorial and medicinal chemistry. These derivatives exhibit widespread biological activities such as anticancer, analgesic, anti-inflammatory, and more. This review discusses the successful synthesis of heterocyclic appended pyrazoles under various conditions, highlighting their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Role in Heterocyclic Synthesis
Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : The reactivity of certain pyrazoline derivatives makes them valuable for synthesizing a wide range of heterocyclic compounds. This review outlines the preparation and application of these derivatives in the synthesis of various heterocyclic compounds and dyes, showcasing the innovative transformations involving these compounds (Gomaa & Ali, 2020).
Anticancer Agent Development
Knoevenagel Condensation Products : Focusing on the development of anticancer agents, this review discusses the Knoevenagel condensation as a significant method in synthesizing α, β‐unsaturated ketones/carboxylic acids. The generated compounds exhibit remarkable anticancer activity, underlining the importance of this reaction in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Comprehensive Reviews on Pyrazole Derivatives
A Comprehensive Review on Pyrazole and Its Pharmacological Properties : This extensive review covers the structure, synthesis, and significant biological properties of Pyrazole derivatives. Emphasizing their importance in the pharmaceutical domain, it provides a thorough insight into their role in drug formulation and development (Bhattacharya et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDXZAQYWMOIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)


![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2548985.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)
